N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

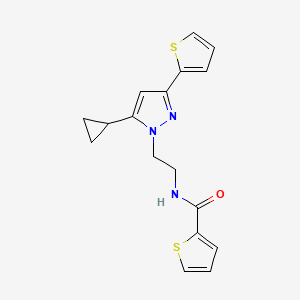

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole ring is linked via an ethyl chain to a thiophene-2-carboxamide group.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-17(16-4-2-10-23-16)18-7-8-20-14(12-5-6-12)11-13(19-20)15-3-1-9-22-15/h1-4,9-12H,5-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSQONIYJWBXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CS3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

Synthesis of the Pyrazole Ring: : Starting from commercially available thiophene-2-carboxylic acid and cyclopropylamine, the pyrazole ring can be constructed through cyclization reactions.

Formation of the Thiophene Moiety: : The thiophene ring is often introduced via palladium-catalyzed coupling reactions.

Linking the Functional Groups: : The final step involves the formation of the carboxamide linkage, usually through amide bond formation reactions using activating agents like EDCI or HATU.

Industrial Production Methods: In an industrial setting, the synthesis might be optimized for large-scale production by using high-yield reactions and cost-effective reagents. Continuous flow chemistry could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The cyclopropyl group can be reduced under hydrogenation conditions.

Substitution: : The pyrazole ring is amenable to electrophilic and nucleophilic substitution reactions.

Oxidation Reagents: : m-CPBA, hydrogen peroxide.

Reduction Reagents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution Reagents: : Nucleophiles like amines or electrophiles like halogens.

Major Products: The major products of these reactions include oxidized thiophene derivatives, reduced cyclopropyl groups, and substituted pyrazole compounds, each with potential unique properties.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing pyrazole and thiophene structures have significant anticancer potential. N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has been investigated for its ability to inhibit tumor cell proliferation. Studies have shown that derivatives of pyrazole exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead in the development of new anticancer agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in disease processes. For instance, it has been linked to the inhibition of N-acylphosphatidylethanolamine phospholipase D, an enzyme implicated in pain and inflammation pathways. This suggests potential applications in pain management and anti-inflammatory therapies .

Antimicrobial Properties

Emerging studies highlight the antimicrobial properties of similar pyrazole derivatives, indicating that this compound may possess activity against various bacterial strains. This could pave the way for novel antibiotics or adjunct therapies for resistant infections .

Photophysical Properties

The unique structural features of this compound allow it to exhibit interesting photophysical properties, making it suitable for applications in material science, particularly in organic electronics and photonic devices. Its ability to act as a light-harvesting material can be harnessed in the development of organic solar cells and photodetectors .

Synthesis of Functional Materials

The compound can serve as a building block for synthesizing more complex materials through various chemical transformations. The functionalization of the pyrazole ring allows for the creation of materials with tailored properties for specific applications in sensors or catalysis .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized various pyrazolo[1,5-a]pyrimidine derivatives, including those related to this compound. These compounds were tested against several cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Case Study 2: Enzyme Inhibition Mechanism

Another significant study explored the mechanism by which compounds similar to this compound inhibit NAPE-PLD activity. The findings indicated that structural modifications led to enhanced potency and selectivity, suggesting pathways for drug design targeting inflammatory diseases .

Mechanism of Action

The mechanism of action depends largely on its interaction with biological targets:

Molecular Targets: : Enzymes, receptors, or ion channels.

Pathways Involved: : Potential to inhibit or activate specific signaling pathways, contributing to therapeutic effects or biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Pyrazole and Thiophene Motifs

- Structure : Contains a pyrazole ring substituted with a cyclopropyl group (position 5) and a trifluoromethyl group (position 3), linked to a thiophene-derived acetamide.

- The acetamide linker in 191 may also influence solubility and pharmacokinetics differently than the ethyl-thiophene-carboxamide chain in the target molecule.

- Structure : α-Cyclopropyl-5-methyl-2-thiophenemethanamine.

- Key Differences : While sharing a cyclopropyl-thiophene motif, this compound lacks the pyrazole core and carboxamide group. The amine functionality may confer distinct reactivity or target interactions compared to the carboxamide in the target compound.

Functional Analogs with Antibacterial Activity

Piperazinyl Quinolone Derivatives (from ):

- Structures: Foroumadi et al. (2005): N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] derivatives with piperazinyl quinolones. Foroumadi et al. (2006): N-[2-(5-(methylthio)thiophen-2-yl)-2-oxoethyl] derivatives.

- Key Comparisons: Substituent Effects: Bromo and methylthio groups on thiophene enhance antibacterial activity by modulating electron density and steric bulk. Linker Variations: The ethyl chain in the target compound may improve flexibility and membrane permeability compared to the oxoethyl linkers in these quinolone derivatives.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Antibacterial Potential: While direct data for the target compound are absent, analogs with thiophene and pyrazole motifs (e.g., Foroumadi et al.’s quinolones) demonstrate activity against Gram-positive and Gram-negative bacteria. The cyclopropyl group in the target compound may reduce susceptibility to oxidative metabolism, enhancing bioavailability.

- Synthetic Feasibility : and suggest that cyclopropyl-pyrazole-thiophene hybrids can be synthesized using established methods, though the carboxamide group in the target compound may require specialized coupling reagents.

- Structure-Activity Relationship (SAR) : The trifluoromethyl group in Compound 191 highlights the importance of electron-withdrawing substituents for target binding, whereas the thiophen-2-yl group in the target compound may prioritize π-π interactions.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its mechanisms of action and therapeutic potential.

- Molecular Formula : C17H17N3OS2

- Molecular Weight : 343.46 g/mol

- CAS Number : 1797671-87-4

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by the introduction of the thiophene moiety. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The results indicated:

- Minimum Inhibitory Concentration (MIC) values were notably low, suggesting high potency.

- Inhibition zones were significantly larger compared to control groups, indicating effective antimicrobial action .

Antioxidant Activity

The compound also shows promising antioxidant activity. In assays measuring DPPH (1,1-Diphenyl-2-picrylhydrazyl) scavenging and hydroxyl radical scavenging, it demonstrated:

- A strong ability to neutralize free radicals.

- Comparatively better performance than some standard antioxidants .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Key Enzymes : It potentially inhibits enzymes critical for bacterial survival, such as topoisomerases .

- Scavenging Free Radicals : The presence of thiophene and pyrazole rings contributes to its ability to donate electrons and stabilize free radicals.

Case Studies

Several case studies have highlighted the efficacy of this compound in various settings:

- Study on Bacterial Infections : A study involving infected mice treated with this compound showed a significant reduction in bacterial load compared to untreated controls.

- Antioxidant Efficacy in Cell Lines : In vitro studies using human cell lines demonstrated reduced oxidative stress markers when treated with this compound .

Data Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against E. coli, S. aureus, C. albicans with low MIC values |

| Antioxidant | Strong DPPH scavenging activity; superior to some standard antioxidants |

| Mechanisms | Disruption of membranes, enzyme inhibition, free radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.